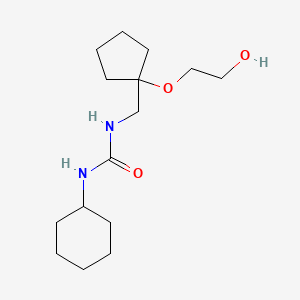
1-Cyclohexyl-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Cyclohexyl-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea” is a complex organic compound. It contains a urea group (-NH-CO-NH2), which is a functional group that plays a key role in many biological processes. The molecule also contains cyclohexyl and cyclopentyl groups, which are types of cycloalkanes . Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a urea group attached to a cyclohexyl group and a ((1-(2-hydroxyethoxy)cyclopentyl)methyl) group. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the urea group, which can participate in a variety of chemical reactions. The cyclohexyl and cyclopentyl groups may also influence the compound’s reactivity .Scientific Research Applications
1. Biochemical Evaluation and Enzyme Inhibition
- A study synthesized flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessing their antiacetylcholinesterase activity. The research highlighted the effectiveness of a linear ethoxyethyl chain spacer and found that cyclohexyl groups could advantageously replace benzyl groups, indicating a non-necessity of an aromatic residue for activity (Vidaluc et al., 1995).
2. Structural Analysis and Conformation
- A study on nitrogen-containing analogues of chorismic acid revealed that the cyclohexane rings in the molecules have regular chair forms. The study emphasized the structural conformation and hydrogen bonding in these compounds (Mackay et al., 1994).
3. Reaction Mechanisms and Product Formation
- Research on the reaction of urea with cyclohexane-1,2-dione provided insights into product formation, revealing compounds with ten-membered rings and colorimetric applications for determining urea concentrations (Butler et al., 1981).
4. Synthesis and Biological Evaluation
- A study focused on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas. These compounds were evaluated for their potential as pseudopeptidic [1,2,4]triazines (Sañudo et al., 2006).
5. Pharmaceutical Research and Development
- A study in pharmaceutical chemistry explored the discovery of CCR3 antagonist BMS-639623, which showed picomolar inhibition potency against eosinophil chemotaxis. This research highlighted the importance of conformational analysis and substitution effects in drug development (Santella et al., 2008).
6. Catalysis and Organic Reactions
- A synthesis study used urea as a catalyst for producing 2,2'-arylmethylene bis derivatives. This method provided advantages like environment friendliness and high yields (Li et al., 2012).
properties
IUPAC Name |
1-cyclohexyl-3-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c18-10-11-20-15(8-4-5-9-15)12-16-14(19)17-13-6-2-1-3-7-13/h13,18H,1-12H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNPWCJCGQZMQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2(CCCC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

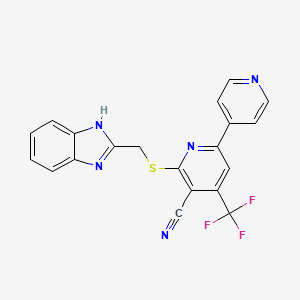
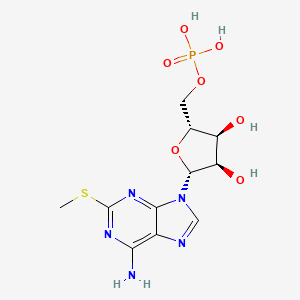

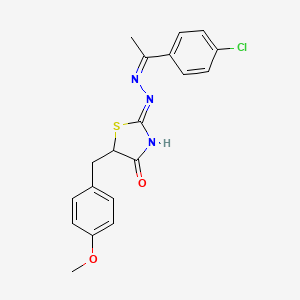
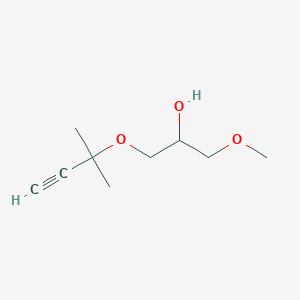
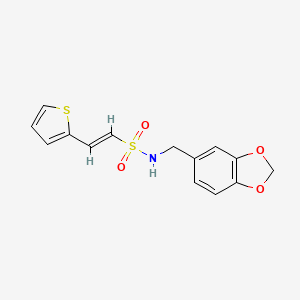


![2-[Acetyl(methyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2693031.png)
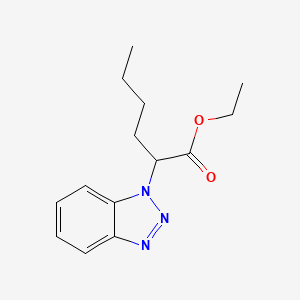
![1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone](/img/structure/B2693034.png)
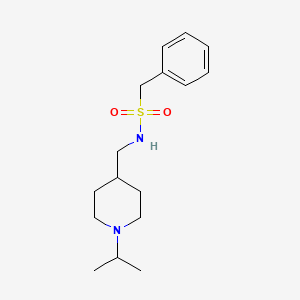
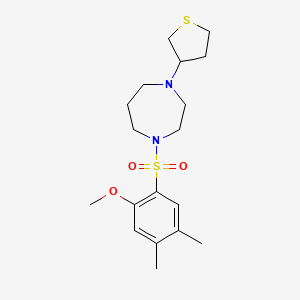
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-fluorobenzamide](/img/structure/B2693039.png)